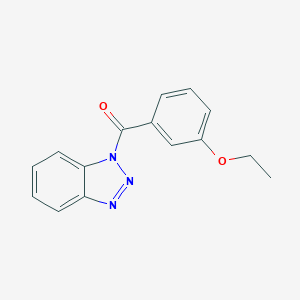![molecular formula C17H17N3O3S B250086 N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea (abbreviated as FPTU) is a synthetic compound that has been widely studied for its potential applications in scientific research. FPTU belongs to the class of thiourea derivatives, which are known for their diverse bioactivities and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. This compound has also been found to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to inhibit the replication of certain viruses, such as HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound may have off-target effects that need to be further studied.
Orientations Futures
There are several future directions for research on N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea. One area of research is to further elucidate its mechanism of action. This will help to identify its potential targets and optimize its use in various applications. Another area of research is to study its potential use as a diagnostic tool for cancer and other diseases. In addition, this compound can be further modified to improve its bioactivity and pharmacological properties. Finally, this compound can be studied for its potential use in combination therapy with other drugs for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves the reaction of 2-(1-pyrrolidinylcarbonyl)phenylisothiocyanate with 2-furoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure this compound. This method has been optimized for high yield and purity of this compound.
Applications De Recherche Scientifique
N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Propriétés
Formule moléculaire |
C17H17N3O3S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c21-15(14-8-5-11-23-14)19-17(24)18-13-7-2-1-6-12(13)16(22)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H2,18,19,21,24) |
Clé InChI |
ZECZDTNOAVDICE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250004.png)

![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![N-cyclohexyl-N'-[3-(2-ethoxyethoxy)phenyl]urea](/img/structure/B250008.png)

![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)


![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)




